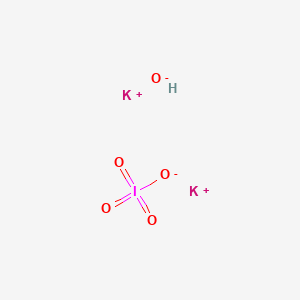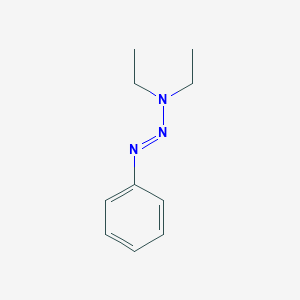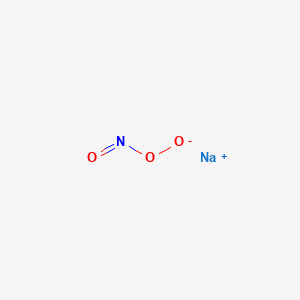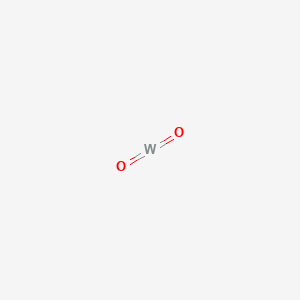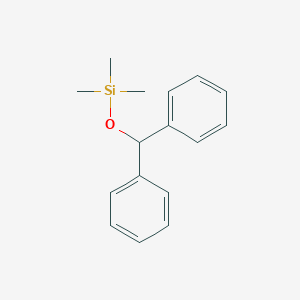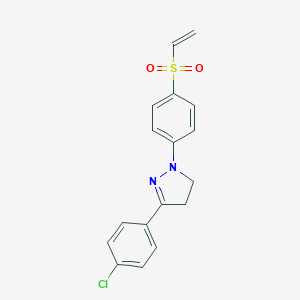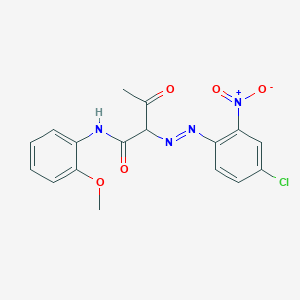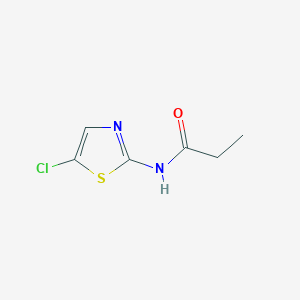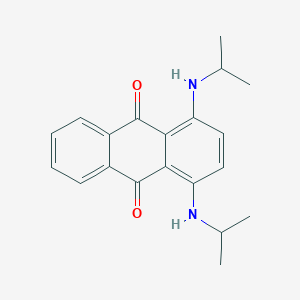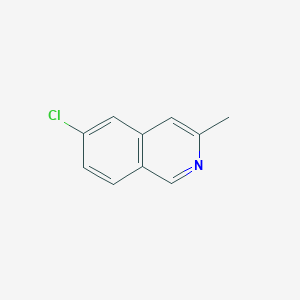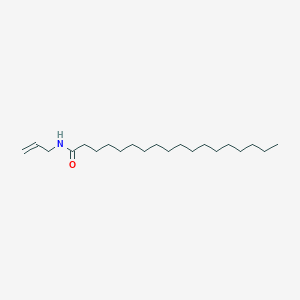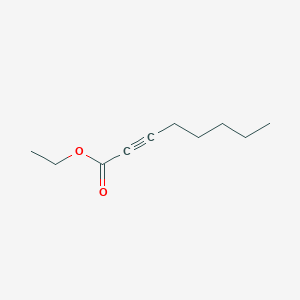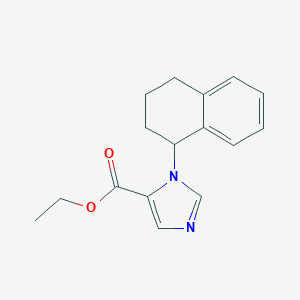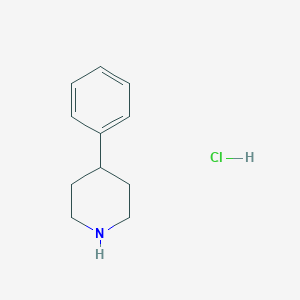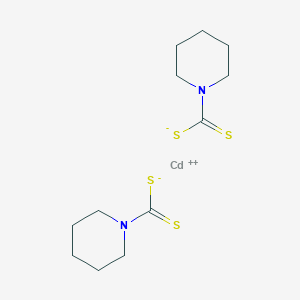
Cadmium bis(piperidine-1-carbodithioate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium bis(piperidine-1-carbodithioate) is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is a cadmium complex that is formed by the reaction of cadmium chloride with piperidine-1-carbodithioate. The resulting compound has been found to have several interesting properties that make it useful in various research applications.
作用机制
The mechanism of action of cadmium bis(piperidine-1-carbodithioate) involves its ability to bind to and inhibit various enzymes that are involved in the detoxification of cadmium in the body. This compound has been found to inhibit enzymes such as metallothionein and glutathione S-transferase, which are responsible for binding and removing cadmium from the body. By inhibiting these enzymes, cadmium bis(piperidine-1-carbodithioate) can increase the toxicity of cadmium in the body.
生化和生理效应
Cadmium bis(piperidine-1-carbodithioate) has been found to have several biochemical and physiological effects. In addition to its ability to inhibit enzymes involved in the detoxification of cadmium, this compound has also been found to induce oxidative stress and DNA damage in cells. These effects can lead to cell death and tissue damage.
实验室实验的优点和局限性
One of the main advantages of using cadmium bis(piperidine-1-carbodithioate) in lab experiments is its ability to selectively inhibit enzymes involved in the detoxification of cadmium. This allows researchers to study the mechanisms of cadmium toxicity in a controlled setting. However, one limitation of using this compound is its potential toxicity to cells and tissues. Careful dosing and handling of the compound is required to avoid unintended toxicity.
未来方向
There are several future directions for the study of cadmium bis(piperidine-1-carbodithioate). One potential direction is the development of new therapeutic agents for the treatment of cadmium poisoning. By studying the mechanisms of action of this compound, researchers may be able to identify new targets for drug development. Another potential direction is the study of the effects of cadmium bis(piperidine-1-carbodithioate) on other enzymes and biological pathways. This may lead to a better understanding of the broader effects of cadmium toxicity on the body.
合成方法
The synthesis of cadmium bis(piperidine-1-carbodithioate) involves the reaction of cadmium chloride with piperidine-1-carbodithioate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent such as ethanol or methanol. The resulting compound can be purified through recrystallization or chromatography.
科学研究应用
Cadmium bis(piperidine-1-carbodithioate) has been used in various scientific research applications. One of the most common applications is in the study of cadmium toxicity. This compound has been found to be a potent inhibitor of various enzymes that are involved in the detoxification of cadmium in the body. As such, it has been used to study the mechanisms of cadmium toxicity and to identify potential therapeutic targets for the treatment of cadmium poisoning.
属性
CAS 编号 |
14949-59-8 |
|---|---|
产品名称 |
Cadmium bis(piperidine-1-carbodithioate) |
分子式 |
C12H20CdN2S4 |
分子量 |
433 g/mol |
IUPAC 名称 |
cadmium(2+);piperidine-1-carbodithioate |
InChI |
InChI=1S/2C6H11NS2.Cd/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
InChI 键 |
CBRPDZBWFKLGJH-UHFFFAOYSA-L |
SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |
规范 SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cd+2] |
其他 CAS 编号 |
14949-59-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



